Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride
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Overview
Description
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride is a complex organic compound that features a piperidine ring, a sulfur atom, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Imino Group: The imino group is introduced via reactions involving amines and aldehydes or ketones.
Incorporation of the Sulfur Atom: The sulfur atom is introduced through reactions with sulfur-containing reagents, such as thiols or sulfides.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form, typically through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The sulfur atom may also play a role in modulating the compound’s activity through redox reactions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities.
Sulfur-Containing Compounds: Compounds like thiols, sulfides, and sulfoxides have similar sulfur chemistry.
Imino Compounds: Compounds containing imino groups, such as imines and hydrazones, exhibit similar reactivity.
Uniqueness
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride is unique due to its combination of a piperidine ring, an imino group, and a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H15ClN2OS |
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Molecular Weight |
198.72 g/mol |
IUPAC Name |
imino-methyl-oxo-piperidin-4-yl-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C6H14N2OS.ClH/c1-10(7,9)6-2-4-8-5-3-6;/h6-8H,2-5H2,1H3;1H |
InChI Key |
NUNHBCIGDXJBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CCNCC1.Cl |
Origin of Product |
United States |
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